5-Bromoisothiazolo[3,4-b]pyridine
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Overview
Description
5-Bromoisothiazolo[3,4-b]pyridine is an organic compound with the molecular formula C6H3BrN2S. It is a white to pale yellow solid that is soluble in some organic solvents such as dimethyl sulfoxide and dimethylformamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisothiazolo[3,4-b]pyridine typically involves multiple steps starting from commercially available materials. One common synthetic route involves the bromination of isothiazolo[3,4-b]pyridine. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisothiazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative of the compound .
Scientific Research Applications
5-Bromoisothiazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying biological pathways and mechanisms, particularly those involving kinase activity.
Mechanism of Action
The mechanism of action of 5-Bromoisothiazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Isothiazolo[4,5-b]pyridine: Another closely related compound with different regioselectivity in reactions.
Uniqueness
5-Bromoisothiazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogues. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .
Properties
IUPAC Name |
5-bromo-[1,2]thiazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-4-3-10-9-6(4)8-2-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSJQZAZHCWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NSC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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